molecular formula C10H13ClN2O4 B15142066 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B15142066
M. Wt: 260.67 g/mol
InChI Key: KQVJDKGDGLWBQT-BWZBUEFSSA-N
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Description

1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.

    Chlorination: The hydroxyl group at the 4-position of the oxolan ring is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.

    Nucleoside Formation: The chlorinated oxolan ring is then coupled with a pyrimidine base, such as 5-methyluracil, under acidic or basic conditions to form the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding pyrimidine base and sugar derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products include nucleoside analogs with different functional groups at the 4-position.

    Oxidation: Products include carboxylated derivatives.

    Reduction: Products include fully reduced nucleoside analogs.

Scientific Research Applications

1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Antiviral Research: This compound has been studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.

    Anticancer Research: It has been investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.

    Biochemical Studies: The compound is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:

    Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases to form the active triphosphate form, which is then incorporated into DNA or RNA during replication.

    Chain Termination: Once incorporated, the compound causes premature chain termination, inhibiting further elongation of the nucleic acid strand.

    Inhibition of Enzymes: It may also inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase, further disrupting cellular replication processes.

Comparison with Similar Compounds

    Gemcitabine: A nucleoside analog used in cancer therapy with a similar mechanism of action involving DNA incorporation and chain termination.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia, which also inhibits DNA synthesis.

    Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase, disrupting DNA synthesis.

Uniqueness: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural modifications, such as the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position of the oxolan ring. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1

InChI Key

KQVJDKGDGLWBQT-BWZBUEFSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl

Origin of Product

United States

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